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Quantitative Synergy Data Summary

The following table summarizes key quantitative findings from a recent study on Alisporivir and its

interaction with artemisinin-resistant malaria parasites [1] [2].

Parameter Value | Finding  Significance | Context

Alisporivir Kd for 354.3 nM [2] High-affinity binding to the identified parasite target
PfCyclophilin 19B [2].

Alisporivir Ri 1.15+0.04 [1] Low Resistance Index (Ri) indicates potency against
(PfKelch13R539T) [2] artemisinin-resistant strains. Ri = ICso(resistant) /

ICso(sensitive) [1].

Ring Survival (0-3h RSA) Significant Effectively kills artemisinin-resistant ring-stage
with Alisporivir decrease [1] [2] parasites [1].
Interaction with DHA Synergistic [1] Alisporivir increases the efficacy of DHA [2].

[2]

Experimental Protocols & Troubleshooting
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Here are detailed methodologies and common issues for key experiments, presented in a FAQ format.

In Vitro Ring-Stage Survival Assay (RSA)

¢ Q: What is the purpose of this assay? A: The RSA measures the ability of early ring-stage parasites
(0-3 hours post-invasion) to survive drug exposure. It is a key method for quantifying resistance to
artemisinin and for testing the activity of new drugs like Alisporivir against these resistant forms [1]

[2].
¢ Q: What is the detailed protocol?

o Synchronize a culture of artemisinin-resistant P. falciparum (e.g., PfKelch13R539T) to obtain a
highly synchronized population of early ring-stage parasites (0-3 hours old) [1] [2].

o EXxpose the synchronized parasites to a pharmacologically relevant concentration of
Alisporivir (e.g., near its ICso) and/or DHA for 6 hours.

o Wash the drugs away thoroughly to terminate the exposure.

o Return the cultures to the incubator and allow them to grow for a further 66 hours (total 72
hours from the start of the assay).

o Assess parasite survival by preparing blood smears and counting the number of parasites per
10,000 red blood cells, or by using a more high-throughput method like SYBR Green I-based
fluorescence.

o Calculate the percentage of surviving parasites in the drug-treated cultures compared to the
untreated control cultures.

e Q: We see high variability in survival rates. What could be wrong? A: The most critical factor is
parasite synchronization. Even a small contamination with more mature stages can lead to artificially
low survival rates, as these stages are more susceptible to drugs. Ensure your synchronization process

is highly efficient and confirm the stage purity with Giemsa-stained smears before starting the assay.

Drug Combination Synergy Assay

e Q: How can I formally demonstrate synergy between Alisporivir and DHA? A: This requires
testing a range of concentrations for each drug alone and in combination to calculate a Combination

Index (CI) using software like CompuSyn.

¢ Q: What is the step-by-step method?
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o Plate Setup: In a 96-well plate, serially dilute both Alisporivir and DHA alone to establish
individual dose-response curves. For the combination, use a fixed-ratio design (e.g., based on
their respective ICso values).

o Add Parasites: Add an asynchronous culture of parasites (at a standardized parasitemia and
hematocrit) to each well.

o Incubate: Incubate the plate for 72 hours under standard culture conditions.

o Measure Viability: After incubation, measure parasite viability using a method like the
hypoxanthine incorporation assay or the SYBR Green | method.

o Data Analysis: Input the dose-response data into synergy analysis software. A Combination
Index (CI) < 1 indicates synergy, Cl = 1 indicates an additive effect, and Cl > 1 indicates
antagonism.

¢ Q: Our combination data is inconclusive. What should we check? A: First, verify that the
individual dose-response curves for each drug are clean and yield a reliable ICso. If the solo drug
data is noisy, the combination analysis will be unreliable. Second, ensure the fixed ratio used for the
combination is sensible; testing a ratio where one drug is overwhelmingly potent can mask a

synergistic effect.

Experimental Workflow & Mechanism of Action

The diagrams below illustrate the experimental journey and the proposed molecular mechanism for the drug

synergy, generated using Graphviz per your specifications.

Mechanism of Alisporivir and DHA Synergy

This diagram illustrates the proposed molecular mechanism by which Alisporivir and DHA work together

against artemisinin-resistant P. falciparum [1] [2] [3].
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In Vitro Combination Study Workflow

This flowchart outlines the key experimental steps for evaluating the Alisporivir and DHA combination,

from culture to data analysis [1] [2].
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The provided data and protocols offer a strong starting point. A key next step would be to perform
isobologram analysis or calculate the Combination Index (CI) to determine the optimal synergistic ratio for

your specific parasite lines and conditions.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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